

# A Technical Guide to the Spectroscopic Analysis of Ethyl 4-(3-hydroxyphenyl)butanoate

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## Compound of Interest

Compound Name:	<i>Ethyl 4-(3-hydroxyphenyl)butanoate</i>
Cat. No.:	B178358

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## Introduction

**Ethyl 4-(3-hydroxyphenyl)butanoate** is a phenolic compound of interest in various scientific domains, including organic synthesis and medicinal chemistry. A thorough understanding of its structural and chemical properties is paramount for its application in research and development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published spectroscopic data for **Ethyl 4-(3-hydroxyphenyl)butanoate**, this guide utilizes data from a closely related analogue, Ethyl 3-(4-hydroxyphenyl)propanoate, to provide valuable insights into the expected spectral characteristics.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for an analogue, Ethyl 3-(4-hydroxyphenyl)propanoate. These values provide a strong predictive framework for the spectral characteristics of **Ethyl 4-(3-hydroxyphenyl)butanoate**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of Ethyl 3-(4-hydroxyphenyl)propanoate (Analogue)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
1.22	d	3H	CH <sub>3</sub>
2.59	t	2H	CH <sub>2</sub>
2.87	t	2H	CH <sub>2</sub>
4.12	q	2H	OCH <sub>2</sub>
6.74	d	2H	Aromatic H-3, H-5
7.03	d	2H	Aromatic H-2, H-6

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of Ethyl 3-(4-hydroxyphenyl)propanoate (Analogue)

Chemical Shift ( $\delta$ ) ppm	Assignment
14.2	CH <sub>3</sub>
30.2	CH <sub>2</sub>
36.3	CH <sub>2</sub>
60.6	OCH <sub>2</sub>
115.4	Aromatic C-3, C-5
129.4	Aromatic C-2, C-6
154.3	Aromatic C-4
173.6	C=O

Table 3: Mass Spectrometry (MS) Data of Ethyl 3-(4-hydroxyphenyl)propanoate (Analogue)

m/z	Relative Intensity (%)	Assignment
194	49	[M] <sup>+</sup>
142	100	[M - C <sub>2</sub> H <sub>5</sub> OH] <sup>+</sup>

# Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.

## 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

- **Sample Preparation:** A sample of the compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Instrumentation:** The NMR spectra are recorded on a spectrometer, which consists of a powerful superconducting magnet, a radiofrequency (RF) pulse generator, and a detector.
- **Data Acquisition:** The sample is placed in the magnet, and a series of RF pulses are applied. The resulting free induction decay (FID) signal is detected and then Fourier transformed by a computer to generate the NMR spectrum. For  $^{13}\text{C}$  NMR, which has a much lower natural abundance and smaller magnetic moment than  $^1\text{H}$ , a larger number of scans are typically required to achieve a good signal-to-noise ratio.

## 2. Infrared (IR) Spectroscopy

For liquid samples like **Ethyl 4-(3-hydroxyphenyl)butanoate**, the following procedure is commonly used.

- **Sample Preparation:** A drop of the neat liquid sample is placed between two salt plates (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ), which are transparent to infrared radiation. The plates are gently pressed together to form a thin film of the liquid.
- **Instrumentation:** An FTIR (Fourier-Transform Infrared) spectrometer is used. It consists of an IR source, an interferometer, a sample compartment, and a detector.
- **Data Acquisition:** A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer, and the IR beam is passed through it. The detector measures the amount of light absorbed at each frequency. The instrument's

software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

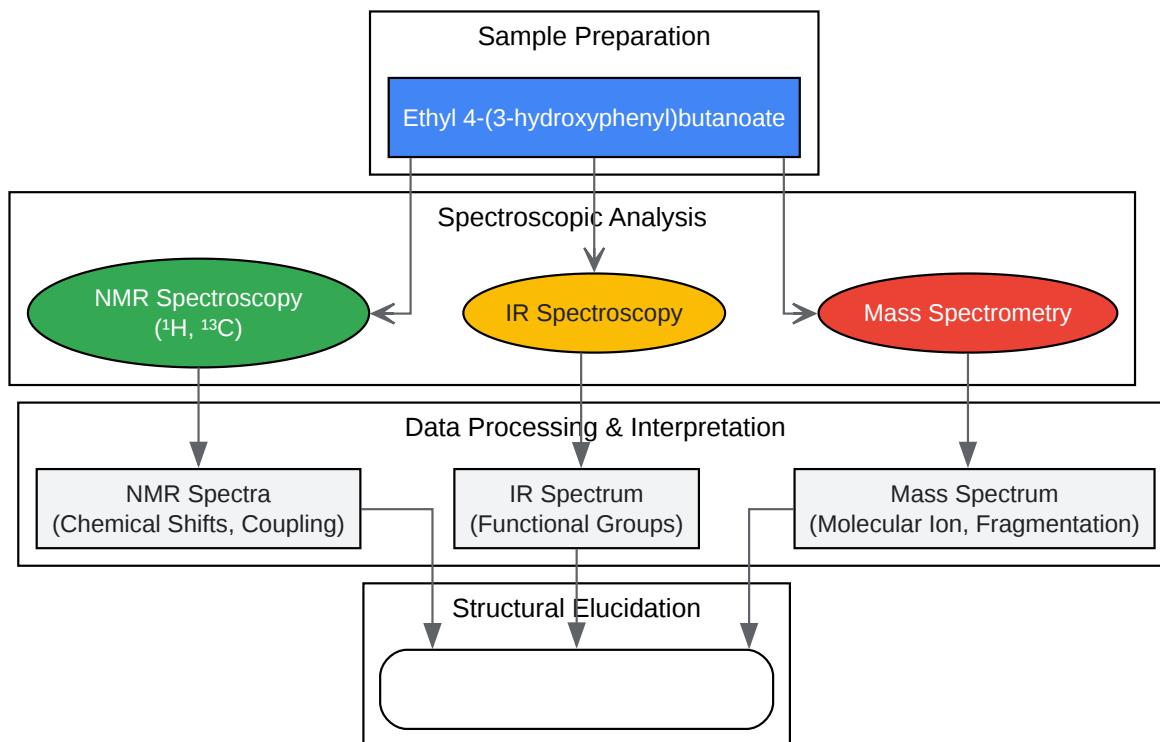
### 3. Mass Spectrometry (MS)

A common technique for the analysis of organic molecules is Electron Ionization (EI) Mass Spectrometry.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ( $[M]^+$ ), which is a radical cation.
- **Fragmentation:** The molecular ions are high in energy and often fragment into smaller, characteristic ions.
- **Mass Analysis:** The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative intensity versus  $m/z$ .

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 4-(3-hydroxyphenyl)butanoate**.



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Caption: General workflow for spectroscopic analysis.

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